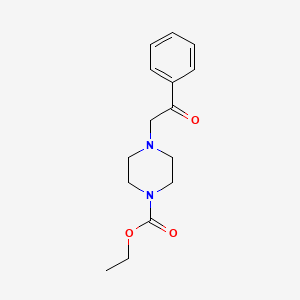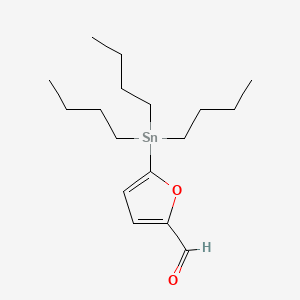
2-Furancarboxaldehyde, 5-(tributylstannyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, 5-(tributylstannyl)- is an organic compound that features a furan ring substituted with a formyl group and a tributylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 5-(tributylstannyl)- typically involves the stannylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with tributyltin hydride in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 2-Furancarboxaldehyde, 5-(tributylstannyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Furancarboxaldehyde, 5-(tributylstannyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions such as halogenation or cross-coupling.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: 2-Furancarboxylic acid.
Reduction: 2-Furancarbinol.
Substitution: Various substituted furans depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, 5-(tributylstannyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, 5-(tributylstannyl)- primarily involves its reactivity due to the presence of the formyl and tributylstannyl groups. The formyl group can participate in nucleophilic addition reactions, while the tributylstannyl group can undergo transmetalation in cross-coupling reactions. These properties make it a versatile intermediate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxaldehyde: Lacks the tributylstannyl group, making it less versatile in cross-coupling reactions.
5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of a formyl group, leading to different reactivity.
2,5-Furandicarboxaldehyde: Contains two formyl groups, offering different synthetic applications.
Uniqueness: 2-Furancarboxaldehyde, 5-(tributylstannyl)- is unique due to the presence of both a formyl group and a tributylstannyl group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
144968-78-5 |
|---|---|
Molekularformel |
C17H30O2Sn |
Molekulargewicht |
385.1 g/mol |
IUPAC-Name |
5-tributylstannylfuran-2-carbaldehyde |
InChI |
InChI=1S/C5H3O2.3C4H9.Sn/c6-4-5-2-1-3-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
KVHBLHMJBQTCKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


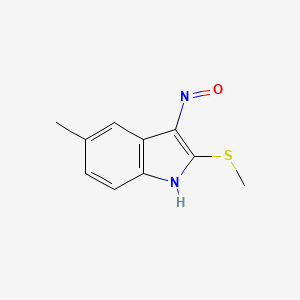

![benzoic acid;2-[(4-methyl-3,6-dihydro-2H-pyran-3-yl)oxy]phenol](/img/structure/B12559527.png)
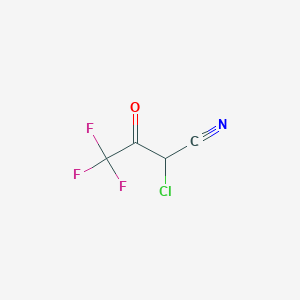

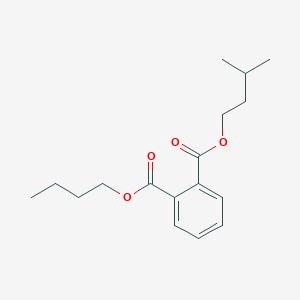
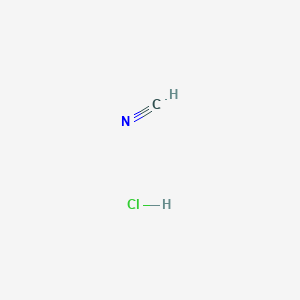
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)

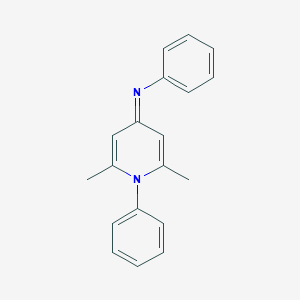
![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
